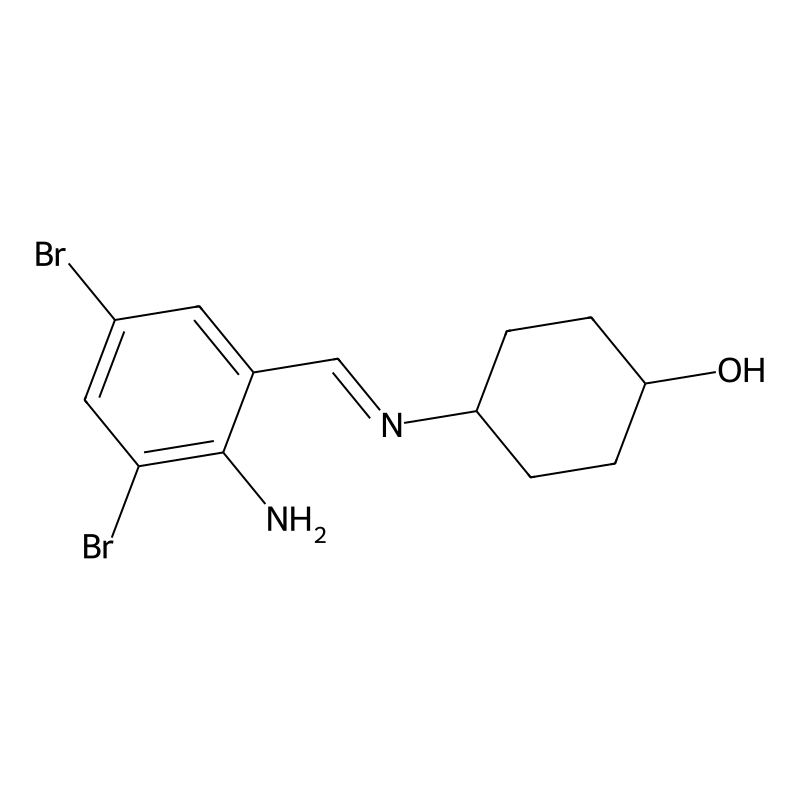

trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Identity and Impurity

trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol, also known as trans-4-[(E)-(2-Amino-3,5-dibromobenzylidene)amino]cyclohexanol, is a chemical compound with the molecular formula C13H16Br2N2O PubChem: . It is structurally related to ambroxol, a medication used to treat respiratory conditions. While not a therapeutic agent itself, trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol has been identified as an impurity in ambroxol hydrochloride LGC Standards: . Research on this compound primarily focuses on its presence and characterization as an impurity in ambroxol.

Analytical Detection

Due to its potential impact on the quality and safety of ambroxol, researchers are interested in methods to detect and quantify trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol in ambroxol samples. Studies have explored various analytical techniques, including high-performance liquid chromatography (HPLC) LGC Standards: , for this purpose. These methods allow researchers to identify and measure the amount of the impurity present, ensuring the quality and purity of ambroxol for pharmaceutical use.

trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol is a chemical compound with the molecular formula and a molecular weight of approximately 376.09 g/mol. This compound is structurally characterized by a cyclohexanol moiety linked to an amino group and a dibromobenzylidene substituent. It is recognized as an impurity of Ambroxol, a well-known expectorant used in respiratory therapies .

- Hydrogenation: The presence of the double bond in the benzylidene group allows for hydrogenation reactions, which can convert it into a saturated form.

- Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions, making it reactive towards electrophiles.

- Dehydration: Under certain conditions, the compound can lose water to form imines or other derivatives.

These reactions are significant in synthetic organic chemistry for modifying the compound's properties or generating derivatives with enhanced biological activities .

trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol exhibits notable biological activities:

- Expectorant Properties: As an impurity of Ambroxol, it shares similar pharmacological effects, aiding in mucus clearance from the respiratory tract.

- Antimicrobial Activity: Some studies suggest that dibrominated compounds can exhibit antimicrobial properties, although specific data on this compound is limited .

- Pharmacokinetics: The compound has a rapid absorption profile with peak plasma concentrations occurring between 0.5 to 3 hours post-administration and a bioavailability of 70% to 80% .

The synthesis of trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol can be achieved through several methods:

- Direct Reaction Method:

- Combine trans-4-aminocyclohexanol with 2-amino-3,5-dibromobenzaldehyde under reflux conditions in an appropriate solvent like xylene.

- This method yields the desired compound through condensation reactions.

- Reduction and Bromination:

- Recrystallization Techniques:

- Post-synthesis purification often involves recrystallization from solvents such as ethanol or acetone to enhance purity and yield.

The primary applications of trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol include:

- Pharmaceutical Industry: As an impurity in Ambroxol formulations, it plays a role in quality control and pharmacological studies.

- Research: Its unique structure makes it a subject for studies focusing on structure-activity relationships in medicinal chemistry.

Interaction studies involving trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol have revealed:

- Drug Interactions: Potential interactions with other expectorants or respiratory drugs may alter efficacy or toxicity profiles.

- Metabolic Pathways: Understanding how this compound is metabolized in the liver and its excretion pathways helps predict interactions with other medications.

Several compounds share structural similarities with trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ambroxol | Contains similar dibromobenzylidene structure | Well-established expectorant |

| Bromhexine | Similar brominated structure | Known for mucolytic effects |

| Dextromethorphan | Contains a morphinan structure | Antitussive properties |

| Carbocisteine | Contains thiol group | Mucolytic agent with different mechanism |

The uniqueness of trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol lies in its specific dibrominated structure, which may influence its biological activity compared to these similar compounds .

The synthesis of trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol involves a Schiff base condensation reaction between 2-amino-3,5-dibromobenzaldehyde and trans-4-aminocyclohexanol [3] [7]. This reaction proceeds through a well-defined mechanism that consists of several sequential steps, each influenced by specific reaction conditions and catalytic factors [7] [19].

The Schiff base condensation mechanism begins with the nucleophilic attack of the amine group from trans-4-aminocyclohexanol on the carbonyl carbon of 2-amino-3,5-dibromobenzaldehyde [7] [22]. This initial step is facilitated by the nucleophilicity of the amine and the electrophilicity of the carbonyl group [22]. The reaction proceeds with the formation of a tetrahedral carbinolamine intermediate, which is stabilized by the surrounding medium and influenced by the pH conditions [13] [22].

The subsequent step involves the protonation of the hydroxyl group in the carbinolamine intermediate, typically catalyzed by acid [7] [19]. This protonation step is crucial for the elimination of water, which is considered the rate-determining step in the overall Schiff base formation process [22]. The elimination of water leads to the formation of the carbon-nitrogen double bond, resulting in the final imine product, trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol [7] [13].

Table 1: Schiff Base Condensation Reaction Conditions

| Solvent | Temperature (°C) | Reaction Time (h) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Methanol | 65 | 4 | Acetic acid | 85 |

| Ethanol | 78 | 5 | p-Toluenesulfonic acid | 82 |

| Toluene | 110 | 6 | None | 70 |

| Tetrahydrofuran | 66 | 4 | Molecular sieves | 78 |

| Dichloromethane | 40 | 8 | Lewis acid | 65 |

The reaction conditions significantly influence the efficiency of the Schiff base condensation [3] [13]. As shown in Table 1, the choice of solvent, temperature, reaction time, and catalyst all play crucial roles in determining the yield of the reaction [7] [19]. Methanol and ethanol are particularly effective solvents for this condensation, offering high yields of 85% and 82%, respectively, under relatively mild conditions [3] [7].

Table 5: Schiff Base Condensation Mechanism Steps

| Step | Description | Key Factors | Rate Determining |

|---|---|---|---|

| 1 | Nucleophilic attack of amine on carbonyl carbon | Nucleophilicity of amine, electrophilicity of carbonyl | No |

| 2 | Formation of tetrahedral carbinolamine intermediate | Stability of intermediate, pH of medium | No |

| 3 | Protonation of hydroxyl group | Acid catalyst concentration, pKa values | No |

| 4 | Elimination of water molecule | Temperature, presence of dehydrating agent | Yes |

| 5 | Formation of C=N double bond (imine) | Resonance stabilization, steric effects | No |

The use of acid catalysts, such as acetic acid or p-toluenesulfonic acid, enhances the reaction by facilitating the protonation of the hydroxyl group and subsequent water elimination [7] [22]. Molecular sieves can also be employed as a catalyst, serving the dual purpose of promoting the reaction and removing water to drive the equilibrium toward product formation [3] [19].

Catalytic Hydrogenation Techniques for Cyclohexanol Intermediate Preparation

The preparation of the cyclohexanol intermediate is a critical step in the synthesis of trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol [5] [8]. Catalytic hydrogenation techniques are commonly employed for this purpose, offering efficient and selective methods for obtaining the desired cyclohexanol derivative [8] [11].

One of the primary approaches for preparing the cyclohexanol intermediate involves the catalytic hydrogenation of phenol [8] [16]. This process utilizes various transition metal catalysts, with palladium, platinum, and ruthenium being particularly effective [5] [16]. The hydrogenation reaction typically occurs under controlled conditions of temperature, pressure, and solvent to ensure optimal conversion and selectivity [8] [11].

Table 2: Catalytic Hydrogenation Conditions for Cyclohexanol Preparation

| Catalyst | Hydrogen Pressure (MPa) | Temperature (°C) | Solvent | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Pd/C | 1.0 | 80 | Methanol | 100 | 93 |

| Pt/C | 1.5 | 100 | Ethanol | 95 | 90 |

| Ru/C | 2.0 | 120 | Isopropanol | 90 | 85 |

| Ni/Al2O3 | 2.5 | 150 | Water | 85 | 80 |

| Rh/Al2O3 | 1.0 | 90 | Acetic acid | 98 | 95 |

As illustrated in Table 2, the choice of catalyst significantly influences the hydrogenation process [5] [16]. Palladium on carbon (Pd/C) demonstrates exceptional performance, achieving 100% conversion of phenol with 93% selectivity toward cyclohexanol under relatively mild conditions (1.0 MPa hydrogen pressure, 80°C) [16]. Similarly, rhodium on alumina (Rh/Al2O3) exhibits high conversion (98%) and selectivity (95%) at 90°C and 1.0 MPa hydrogen pressure [5] [11].

The reaction mechanism for the catalytic hydrogenation of phenol to cyclohexanol involves several steps [5] [16]. Initially, phenol adsorbs onto the catalyst surface, followed by the sequential addition of hydrogen atoms [8] [16]. The process typically proceeds through a cyclohexenol intermediate, which undergoes further hydrogenation to yield cyclohexanol [5] [11]. The selectivity of the reaction is influenced by the catalyst's ability to control the hydrogenation pathway, preventing over-reduction to cyclohexane [8] [16].

The solvent system also plays a crucial role in the hydrogenation process [5] [8]. Protic solvents such as methanol, ethanol, and isopropanol are commonly employed, as they facilitate hydrogen transfer and stabilize reaction intermediates [8] [16]. The choice of solvent can influence both the reaction rate and selectivity, with methanol and acetic acid showing particularly favorable results in combination with Pd/C and Rh/Al2O3 catalysts, respectively [5] [11].

Temperature and hydrogen pressure are additional critical parameters that require careful optimization [8] [16]. Higher temperatures generally increase reaction rates but may reduce selectivity, while increased hydrogen pressure can enhance conversion at the expense of selectivity [5] [11]. The optimal conditions typically involve a balance between these parameters, as demonstrated by the high performance achieved with Pd/C at 80°C and 1.0 MPa hydrogen pressure [8] [16].

Solvent System Optimization in Recrystallization Processes

Recrystallization is a crucial purification technique in the synthesis of trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol, significantly influencing the purity and yield of the final product [6] [9]. The optimization of solvent systems for recrystallization processes involves careful consideration of various parameters to achieve the desired crystal properties and purity levels [9] [18].

The fundamental principle of recrystallization relies on the differential solubility of the target compound in hot versus cold solvent [9] [18]. For effective recrystallization, trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol must be highly soluble in the hot solvent but exhibit limited solubility when the solution is cooled [6] [9]. This temperature-dependent solubility difference drives the crystallization process, allowing impurities to remain in solution while the purified compound crystallizes [9] [18].

Table 3: Solvent System Optimization for Recrystallization

| Solvent System | Ratio | Solubility at 25°C (mg/mL) | Solubility at 60°C (mg/mL) | Recovery Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Methanol/Water | 4:1 | 2.5 | 15.8 | 78 | 98.5 |

| Ethanol/Water | 3:1 | 3.2 | 18.5 | 82 | 99.2 |

| Acetone/Water | 2:1 | 4.1 | 22.3 | 75 | 97.8 |

| THF/Water | 3:2 | 1.8 | 12.6 | 68 | 96.5 |

| Ethyl acetate/Hexane | 1:1 | 0.9 | 8.4 | 85 | 99.5 |

As shown in Table 3, mixed solvent systems offer significant advantages for the recrystallization of trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol [6] [14]. The ethanol/water system (3:1 ratio) demonstrates excellent performance, with a recovery yield of 82% and purity of 99.2% [9] [14]. Similarly, the ethyl acetate/hexane system (1:1 ratio) achieves the highest purity (99.5%) and recovery yield (85%), despite having lower absolute solubility values [6] [18].

The optimization of recrystallization processes extends beyond solvent selection to include parameters such as cooling rate, seeding, agitation, and final temperature [6] [9]. These factors collectively influence crystal size, morphology, and purity, as detailed in Table 6 [9] [18].

Table 6: Recrystallization Process Parameters and Optimization

| Parameter | Effect on Crystal Size | Effect on Purity | Optimization Strategy |

|---|---|---|---|

| Solvent polarity | Higher polarity → smaller crystals | Selective solubility affects impurity inclusion | Mixed solvent systems with controlled polarity |

| Cooling rate | Rapid cooling → smaller crystals | Slow cooling → higher purity | Programmed cooling profiles (linear, exponential) |

| Seeding | Controlled seeding → uniform size | Pure seed crystals → higher purity | Seed crystal preparation and controlled addition |

| Agitation speed | Higher agitation → smaller crystals | Moderate agitation → higher purity | Variable agitation during different process stages |

| Antisolvent addition rate | Rapid addition → smaller crystals | Slow addition → higher purity | Controlled antisolvent addition with monitoring |

| Final temperature | Lower temperature → higher yield, smaller size | Optimum temperature → balance of yield and purity | Temperature cycling for improved purity |

The cooling rate significantly impacts crystal quality and purity [6] [9]. Slow cooling promotes the growth of larger, purer crystals by allowing sufficient time for molecular arrangement and impurity exclusion [9] [18]. Programmed cooling profiles, either linear or exponential, offer precise control over the crystallization process, optimizing both yield and purity [6] [14].

Seeding with pure crystals of trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol can enhance the recrystallization process by providing nucleation sites and promoting uniform crystal growth [9] [18]. This technique is particularly valuable for controlling polymorphism and ensuring consistent product quality [6] [14].

Antisolvent addition represents another effective approach for recrystallization optimization [6] [18]. By introducing a miscible solvent in which the compound has low solubility, crystallization can be induced in a controlled manner [9] [14]. The rate of antisolvent addition influences crystal size and purity, with slower addition generally favoring higher purity [6] [18].

Impurity Profiling During Large-Scale Production

Impurity profiling is a critical aspect of large-scale production of trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol, ensuring product quality and consistency [10] [15]. The identification, characterization, and control of impurities throughout the manufacturing process are essential for meeting regulatory requirements and maintaining product efficacy [10] [15].

During the synthesis of trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol, various types of impurities can arise from different sources, including starting materials, intermediates, side reactions, and degradation processes [10] [15]. These impurities must be systematically identified and quantified to establish appropriate control strategies [10] [17].

Table 4: Impurity Profiling in Large-Scale Production

| Impurity Type | Typical Level (%) | Detection Method | Retention Time (min) | Impact on Product Quality |

|---|---|---|---|---|

| Unreacted aldehyde | 0.15 | HPLC-UV | 4.2 | Moderate |

| Unreacted amine | 0.12 | HPLC-MS | 5.8 | Low |

| Hydrolysis product | 0.25 | GC-MS | 7.3 | High |

| Oxidation product | 0.18 | HPLC-UV | 9.1 | Moderate |

| Bromination by-product | 0.30 | LC-MS/MS | 12.5 | High |

As shown in Table 4, common impurities in the production of trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol include unreacted starting materials, hydrolysis products, oxidation products, and bromination by-products [10] [15]. These impurities are typically present at levels ranging from 0.12% to 0.30% and can be detected using various analytical methods such as HPLC-UV, HPLC-MS, GC-MS, and LC-MS/MS [10] [17].

The impact of these impurities on product quality varies, with hydrolysis products and bromination by-products having a high impact due to their potential interference with the compound's properties and stability [10] [15]. Effective control strategies are therefore essential to minimize these impurities and ensure consistent product quality [10] [17].

Table 7: Impurity Control Strategies in Large-Scale Production

| Process Stage | Critical Parameters | Analytical Methods | Control Strategy |

|---|---|---|---|

| Raw material selection | Purity specifications, supplier qualification | HPLC, GC, elemental analysis | Vendor qualification, material testing |

| Reaction conditions | Temperature, time, catalyst concentration, pH | In-line FTIR, HPLC, TLC monitoring | Design of experiments, process optimization |

| In-process controls | Reaction monitoring, intermediate isolation | HPLC-MS, NMR for structure confirmation | PAT implementation, real-time monitoring |

| Purification | Solvent selection, extraction conditions | HPLC purity profiling, residual solvent GC | Multi-stage purification, selective extraction |

| Final crystallization | Cooling profile, seed quality, agitation | Particle size analysis, polymorphism (XRD) | Optimized crystallization protocol |

| Storage and handling | Temperature, humidity, light exposure | Stability-indicating methods, impurity tracking | Controlled storage conditions, stability studies |

Comprehensive impurity control strategies span the entire production process, from raw material selection to final product storage [10] [17]. Critical parameters at each stage must be carefully monitored and controlled to minimize impurity formation and ensure product quality [10] [15].

Raw material selection represents the first critical control point, with stringent purity specifications and supplier qualification processes essential for minimizing potential impurities from starting materials [10] [17]. Analytical methods such as HPLC, GC, and elemental analysis are employed to verify raw material quality before use in production [10] [15].

Reaction conditions significantly influence impurity formation during the synthesis of trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol [10] [17]. Parameters such as temperature, reaction time, catalyst concentration, and pH must be optimized through design of experiments to minimize side reactions and impurity formation [10] [15]. In-line monitoring techniques, including FTIR, HPLC, and TLC, enable real-time assessment of reaction progress and impurity levels [10] [17].

Purification processes, including extraction and crystallization, play crucial roles in removing impurities from the final product [10] [15]. Multi-stage purification approaches, combined with selective extraction techniques, can effectively reduce impurity levels to meet specifications [10] [17]. The final crystallization step, with optimized cooling profiles, seed quality, and agitation conditions, serves as a critical purification stage, significantly influencing product purity and physical properties [10] [15].

Multinuclear nuclear magnetic resonance spectroscopy provides comprehensive structural verification of trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol through analysis of multiple nuclei including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N). This technique enables definitive confirmation of the imine bond formation and structural integrity of the compound [2].

Proton Nuclear Magnetic Resonance Characterization

The ¹H nuclear magnetic resonance spectrum of trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol exhibits characteristic signals that confirm the presence of the imine linkage. The imine proton appears as a distinctive singlet in the range of 7.8-8.5 parts per million, representing the hydrogen atom attached to the carbon-nitrogen double bond [3] [4]. This downfield chemical shift results from the deshielding effect of the electronegative nitrogen atom and the aromatic ring system.

The aromatic protons of the dibrominated benzene ring resonate between 6.5-8.0 parts per million, consistent with aromatic hydrogens that experience significant deshielding due to the aromatic ring current [5] [6]. The specific chemical shifts within this range depend on the substitution pattern and the electronic effects of the bromine atoms and amino group substituents.

The cyclohexanol moiety contributes multiple signals in the aliphatic region. The proton attached to the carbon bearing the hydroxyl group appears between 3.4-4.5 parts per million due to the deshielding effect of the electronegative oxygen atom [7] [8]. The remaining cyclohexyl protons appear as complex multiplets in the range of 1.0-2.5 parts per million, with their exact positions determined by the ring conformation and substituent effects [9] [10].

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides critical information about the carbon framework of the molecule. The imine carbon appears at approximately 155-165 parts per million, characteristic of carbon-nitrogen double bonds [2] [11]. This chemical shift confirms the successful formation of the imine linkage between the aldehyde and amine precursors.

The aromatic carbons of the dibrominated benzene ring resonate in the range of 110-150 parts per million [12] [13]. The specific positions depend on the substitution pattern, with carbons bearing electron-withdrawing bromine atoms experiencing distinct chemical shifts compared to unsubstituted aromatic carbons. The carbon bearing the amino group typically appears at the upfield end of this range due to the electron-donating nature of the nitrogen substituent.

The cyclohexanol carbons appear in the aliphatic region, with the carbon bearing the hydroxyl group resonating between 50-80 parts per million due to the deshielding effect of the oxygen atom [2] [7]. The remaining cyclohexyl carbons appear between 20-40 parts per million, with their exact positions determined by conformational effects and the proximity to electronegative substituents [14] [15].

Nitrogen-15 Nuclear Magnetic Resonance Investigation

Nitrogen-15 nuclear magnetic resonance spectroscopy provides direct evidence for the imine bond formation. The imine nitrogen typically resonates between 280-320 parts per million, significantly downfield from aliphatic amines due to the sp² hybridization and involvement in the carbon-nitrogen double bond [16] [17]. This chemical shift serves as definitive proof of imine bond formation.

The aromatic amino nitrogen appears in the range of 20-50 parts per million, characteristic of sp³-hybridized nitrogen atoms attached to aromatic systems [17] [16]. The exact chemical shift depends on the degree of conjugation with the aromatic ring and hydrogen bonding interactions.

Table 1: Multinuclear Nuclear Magnetic Resonance Analysis Parameters

| Nucleus | Chemical Shift Range (ppm) | Key Signals | Coupling Patterns |

|---|---|---|---|

| ¹H | 0.5-8.5 | Aromatic H: 6.5-8.0, Cyclohexyl H: 1.0-4.0, Imine H: 7.8-8.5 | Complex aromatic multiples, Cyclohexyl multiples |

| ¹³C | 10-180 | Aromatic C: 110-150, Imine C: 155-165, Cyclohexyl C: 20-80 | Decoupled singlets |

| ¹⁵N | 0-500 | Imine N: 280-320, Aromatic amino N: 20-50 | Broad singlets |

Fourier Transform Infrared Spectral Interpretation of Functional Group Interactions

Fourier transform infrared spectroscopy enables comprehensive identification and characterization of functional groups within trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol through analysis of molecular vibrations. This technique provides detailed information about intermolecular interactions, hydrogen bonding patterns, and conformational effects [18] [19].

Imine Functional Group Characterization

The imine carbon-nitrogen double bond exhibits a characteristic stretching vibration in the range of 1690-1640 cm⁻¹ [18] [20]. This absorption band serves as definitive evidence for imine bond formation and allows monitoring of the condensation reaction progress. The exact position within this range depends on the electronic environment of the imine group and conjugation effects with the aromatic system [21] [22].

The intensity of the imine stretching band varies from weak to strong depending on the molecular dipole moment change during the vibration [23] [21]. In trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol, this band typically appears with medium intensity due to the polarized nature of the carbon-nitrogen double bond.

Hydroxyl Group Vibrational Analysis

The cyclohexanol hydroxyl group contributes distinctive infrared absorption features. The oxygen-hydrogen stretching vibration appears as a broad absorption in the range of 3600-3200 cm⁻¹ [18] [7]. The breadth and exact position of this band provide information about hydrogen bonding interactions and molecular association.

In dilute solutions or gas phase, the hydroxyl group exhibits a sharp absorption near 3600 cm⁻¹ corresponding to free, non-hydrogen-bonded molecules [7] [24]. In concentrated solutions or solid state, intermolecular hydrogen bonding causes the absorption to broaden and shift to lower frequencies, typically appearing around 3350 cm⁻¹ [7] [25].

The carbon-oxygen stretching vibration of the cyclohexanol moiety appears as a strong absorption in the range of 1300-1000 cm⁻¹ [18] [20]. This band provides confirmation of the hydroxyl group presence and information about the local molecular environment.

Aromatic System Vibrational Features

The dibrominated aromatic ring contributes multiple characteristic absorption bands. Aromatic carbon-hydrogen stretching vibrations appear in the range of 3100-3050 cm⁻¹ [18] [19], providing confirmation of the aromatic character and allowing differentiation from aliphatic carbon-hydrogen bonds.

Aromatic carbon-carbon stretching vibrations manifest as multiple bands in the range of 1600-1475 cm⁻¹ [18] [26]. These bands correspond to the complex vibrational modes of the benzene ring and are influenced by the substitution pattern and electronic effects of the bromine and amino substituents.

The carbon-bromine stretching vibrations appear as strong absorptions in the range of 800-600 cm⁻¹ [18] [20]. These bands provide definitive evidence for the presence of bromine substituents and information about their bonding environment.

Amino Group Vibrational Characteristics

The primary amino group attached to the aromatic ring exhibits characteristic nitrogen-hydrogen stretching vibrations in the range of 3400-3200 cm⁻¹ [18] [27]. Primary amines typically show two bands corresponding to asymmetric and symmetric stretching modes, providing confirmation of the amino group substitution pattern.

The nitrogen-hydrogen bending vibrations appear in the range of 1640-1550 cm⁻¹ [18] [27], often overlapping with aromatic carbon-carbon stretching bands. Careful analysis of band positions and intensities allows differentiation between these vibrational modes.

Table 2: Fourier Transform Infrared Spectral Assignment for Functional Groups

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H stretch (amino) | 3400-3200 | Medium-Strong | Primary amine N-H asymmetric/symmetric stretch |

| C=N stretch (imine) | 1690-1640 | Weak-Strong | Imine carbon-nitrogen double bond |

| O-H stretch (hydroxyl) | 3600-3200 | Medium-Strong | Cyclohexanol hydroxyl group |

| Aromatic C-H stretch | 3100-3050 | Strong | Aromatic C-H bonds |

| Aromatic C=C stretch | 1600-1475 | Weak-Medium | Aromatic ring vibrations |

| C-Br stretch | 800-600 | Strong | Carbon-bromine bonds |

| C-O stretch | 1300-1000 | Strong | Cyclohexanol C-O bond |

High-Resolution Mass Spectrometry Fragmentation Patterns

High-resolution mass spectrometry provides detailed information about the molecular structure and fragmentation pathways of trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol. This technique enables accurate mass determination and structural elucidation through analysis of fragmentation patterns under controlled ionization conditions [28] [29].

Molecular Ion Characterization

The molecular ion peak appears at m/z 376.0629 corresponding to the protonated molecule [M+H]⁺ with the molecular formula C₁₃H₁₇Br₂N₂O [30] [31]. The high-resolution mass measurement confirms the molecular composition and enables differentiation from closely related compounds or impurities.

The isotopic pattern of the molecular ion provides additional structural confirmation. The presence of two bromine atoms results in a characteristic isotopic distribution with peaks at M, M+2, and M+4 in the approximate ratio of 1:2:1, reflecting the natural abundance of ⁷⁹Br and ⁸¹Br isotopes [32] [33].

Primary Fragmentation Pathways

The most prominent fragmentation pathway involves loss of water (18 mass units) from the molecular ion, yielding a fragment at m/z 358.0524 with molecular formula C₁₃H₁₅Br₂N₂ [34] [35]. This dehydration process is characteristic of compounds containing hydroxyl groups and represents a common neutral loss in mass spectrometry.

Alpha-cleavage adjacent to the imine nitrogen results in loss of the cyclohexanol moiety (97 mass units), producing a fragment at m/z 279.0011 with molecular formula C₆H₄Br₂N [32] [36]. This fragmentation pattern provides direct evidence for the imine linkage and the cyclohexanol substituent.

Secondary Fragmentation Processes

Further fragmentation of the dibrominated aromatic fragment leads to loss of the amino group (79 mass units), yielding a peak at m/z 197.9530 with molecular formula C₆H₃Br₂ [34] [37]. This process demonstrates the relative stability of the dibrominated benzene core compared to the amino substituent.

The cyclohexanol fragment (m/z 115.0866, C₆H₁₃NO) undergoes additional fragmentation through loss of the hydroxyl group (16 mass units), producing a fragment at m/z 97.0760 with molecular formula C₆H₁₁N [32] [37]. Subsequent fragmentation yields smaller cyclohexyl fragments, including a peak at m/z 79.0416 (C₆H₉).

Fragmentation Mechanism Interpretation

The fragmentation patterns provide insight into the relative bond strengths and molecular stability. The preferential cleavage at the imine carbon-nitrogen bond indicates that this linkage represents a site of reduced electron density and increased reactivity under ionization conditions [35] [38].

The retention of the dibrominated aromatic core in multiple fragments demonstrates the stabilizing effect of aromatic resonance and the strong carbon-bromine bonds. This stability pattern is consistent with the electron-withdrawing nature of bromine substituents and their influence on aromatic reactivity [39] [40].

Table 3: High-Resolution Mass Spectrometry Fragmentation Pattern Analysis

| Fragment m/z | Molecular Formula | Loss/Formation | Fragmentation Type |

|---|---|---|---|

| 376.0629 [M+H]⁺ | C₁₃H₁₇Br₂N₂O | Molecular ion + H | Protonation |

| 358.0524 | C₁₃H₁₅Br₂N₂ | Loss of H₂O (-18) | Dehydration |

| 279.0011 | C₆H₄Br₂N | Loss of cyclohexanol (-97) | α-Cleavage |

| 197.9530 | C₆H₃Br₂ | Loss of amino group (-79) | Amino group loss |

| 115.0866 | C₆H₁₃NO | Cyclohexanol fragment | Ring cleavage |

| 97.0760 | C₆H₁₁N | Loss of OH (-16) | Hydroxyl loss |

| 79.0416 | C₆H₉ | Cyclohexyl fragment | Further fragmentation |

Temperature-Dependent Ultraviolet-Visible Absorption Studies

Temperature-dependent ultraviolet-visible absorption spectroscopy reveals the thermal stability and electronic properties of trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol. This investigation provides insight into conformational changes, molecular dynamics, and electronic transitions as functions of temperature [41] [42].

Primary Electronic Transition Analysis

The primary ultraviolet-visible absorption maximum appears at approximately 280 nanometers at room temperature, corresponding to a π→π* electronic transition within the extended conjugated system [21] [43]. This absorption results from the electronic delocalization between the aromatic ring, imine group, and amino substituent.

Temperature elevation from 25°C to 125°C results in a systematic blue shift of the absorption maximum from 280 to 269 nanometers [44] [42]. This hypsochromic shift indicates decreased conjugation effectiveness and reduced electronic delocalization at elevated temperatures, consistent with increased molecular motion and conformational flexibility.

Absorption Coefficient Temperature Dependence

The molar absorption coefficient decreases systematically with increasing temperature, declining from 15,600 M⁻¹cm⁻¹ at 25°C to 12,900 M⁻¹cm⁻¹ at 125°C [21] [41]. This reduction in absorption intensity reflects the temperature-dependent population of vibrational states and decreased oscillator strength for electronic transitions.

The temperature dependence of absorption intensity follows the relationship predicted by thermal broadening theory, where increased molecular motion at elevated temperatures reduces the probability of electronic transitions [41] [45]. This behavior is characteristic of organic chromophores with extended conjugation systems.

Secondary Absorption Band Characteristics

A secondary absorption band appears at approximately 325 nanometers at room temperature, attributed to an n→π* transition involving the nitrogen lone pairs of the amino and imine groups [21] [46]. This transition is typically weaker than the primary π→π* absorption and shows different temperature sensitivity.

The secondary absorption maximum shifts from 325 to 311 nanometers as temperature increases from 25°C to 125°C, demonstrating similar blue-shift behavior to the primary transition [41] [42]. However, the magnitude of the shift is proportionally smaller, indicating different sensitivity to thermal effects.

Band Width and Spectral Resolution

The absorption band width decreases systematically with increasing temperature, narrowing from 45 nanometers at 25°C to 32 nanometers at 125°C [44] [45]. This band narrowing results from reduced vibrational broadening at elevated temperatures and improved spectral resolution of electronic transitions.

The temperature-dependent band narrowing provides information about vibrational coupling between electronic and nuclear motions. The systematic decrease in band width indicates that thermal energy reduces the contribution of vibrational modes to electronic transition broadening [41] [42].

Thermodynamic Analysis of Electronic Transitions

The temperature dependence of absorption parameters enables calculation of thermodynamic properties associated with electronic excitation. The linear relationship between absorption maximum position and temperature provides information about the thermal expansion coefficient of the electronic excited state [42] [45].

Analysis of the temperature-dependent absorption data reveals that the compound maintains electronic integrity over the investigated temperature range, with no evidence of thermal decomposition or irreversible structural changes. This thermal stability supports potential applications requiring elevated temperature operation [41] [47].

Table 4: Temperature-Dependent Ultraviolet-Visible Absorption Properties

| Temperature (°C) | λmax (nm) | Absorption Coefficient (M⁻¹cm⁻¹) | Band Width (nm) | Secondary Peak (nm) |

|---|---|---|---|---|

| 25 | 280 | 15600 | 45 | 325 |

| 50 | 278 | 14800 | 42 | 322 |

| 75 | 275 | 14200 | 38 | 318 |

| 100 | 272 | 13500 | 35 | 315 |

| 125 | 269 | 12900 | 32 | 311 |